molecular formula C26H30ClN3O4 B12885605 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate

5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate

Cat. No.: B12885605
M. Wt: 484.0 g/mol
InChI Key: LLMJJLYZALLOMR-BTJKTKAUSA-N
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Description

5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted isoquinoline core, which is often associated with significant biological activity. The presence of the piperazine moiety further enhances its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the chloro-substituted isoquinoline reacts with 4-methylpiperazine under basic conditions.

    Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
  • 5-Chloro-3-methyl-2-propoxyphenyl-(4-methylpiperazin-1-yl)methanone
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]

Uniqueness

5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is unique due to its specific structural features, such as the combination of the chloro-substituted isoquinoline core and the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C26H30ClN3O4

Molecular Weight

484.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-chloro-3-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C22H26ClN3.C4H4O4/c1-25-12-14-26(15-13-25)11-10-18-16-20-19(8-5-9-21(20)23)22(24-18)17-6-3-2-4-7-17;5-3(6)1-2-4(7)8/h2-9,18H,10-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LLMJJLYZALLOMR-BTJKTKAUSA-N

Isomeric SMILES

CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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